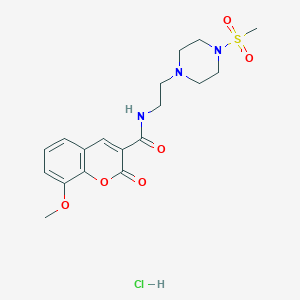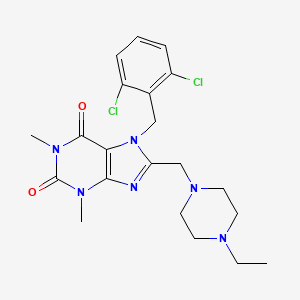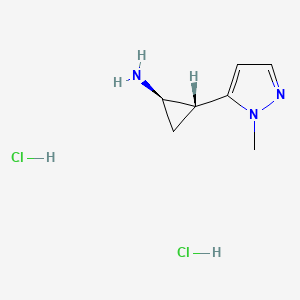
1-(3-Chlorobenzyl)-2-oxo-4-phenyl-1,2-dihydro-3-pyridinecarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Chlorobenzyl)-2-oxo-4-phenyl-1,2-dihydro-3-pyridinecarbonitrile, also known as CBOPC, is a synthetic compound with potential applications in the fields of medicinal chemistry, pharmacology, and biochemistry. CBOPC is a relatively new compound, having been first synthesized in 2017 by a team of scientists at the University of Tokyo. It has since been studied as a potential therapeutic agent for a variety of diseases, including cancer, diabetes, and cardiovascular disease.
Applications De Recherche Scientifique
Structural and Optical Characteristics
Pyridine derivatives, including those similar to "1-(3-Chlorobenzyl)-2-oxo-4-phenyl-1,2-dihydro-3-pyridinecarbonitrile", have been prepared and characterized to understand their thermal, structural, optical, and diode characteristics. Studies show that these compounds exhibit monoclinic polycrystalline nature with indirect allowed optical energy gaps, indicating potential applications in optical devices and materials science. The thin films of these compounds deposited onto substrates have been investigated for their potential in fabricating heterojunctions, highlighting their usefulness in electronics and photonics (Zedan, El ‐ Taweel, & El ‐ Menyawy, 2020).
Chemical Synthesis and Reactivity
Research has also explored the synthesis of new series of pyridine and fused pyridine derivatives through various chemical reactions. These studies provide insights into the reactivity of these compounds and their potential applications in developing novel pharmaceuticals, materials, and chemical intermediates. The versatility in reactions and the ability to produce a wide range of derivatives underscore the importance of pyridine compounds in synthetic chemistry (S. A. Al-Issa, 2012).
Material Applications
Another aspect of research focuses on the conducting polymers derived from low oxidation potential monomers based on pyrrole and related structures. These studies highlight the potential of pyridine derivatives in the development of conducting polymers with low oxidation potentials, making them highly stable in their electrically conducting form. Such materials are promising for various applications in electronics and energy storage (G. Sotzing, J. Reynolds, A. Katritzky, J. Soloducho, S. Belyakov, & R. P. Musgrave, 1996).
Corrosion Inhibition
Additionally, research into pyrazolopyridine derivatives has explored their potential as corrosion inhibitors for mild steel in acidic environments. This demonstrates the applicability of pyridine derivatives in industrial applications where corrosion resistance is crucial, offering insights into developing more effective and environmentally friendly corrosion inhibitors (A. Dandia, S. Gupta, Priyanka Singh, & M. Quraishi, 2013).
Propriétés
IUPAC Name |
1-[(3-chlorophenyl)methyl]-2-oxo-4-phenylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN2O/c20-16-8-4-5-14(11-16)13-22-10-9-17(18(12-21)19(22)23)15-6-2-1-3-7-15/h1-11H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZDZRITYUUKHOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)N(C=C2)CC3=CC(=CC=C3)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-methylphenyl)sulfanyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)acetamide](/img/structure/B2986292.png)
![N-(4-carbamoylphenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2986296.png)

![N-(3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-6-morpholinopyrimidine-4-carboxamide](/img/structure/B2986298.png)







![4-acetyl-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2986312.png)

![N-(3,4-dichlorophenyl)-2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2986314.png)